[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[bis[2-(diaminomethylideneamino)ethyl]amino]ethyl]carbamate
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Overview
Description
The compound [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[bis[2-(diaminomethylideneamino)ethyl]amino]ethyl]carbamate is a complex organic molecule with a unique structure. This compound is characterized by its cyclopenta[a]phenanthrene core, which is a fused ring system, and a carbamate functional group. The presence of multiple stereocenters adds to its complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Introduction of the side chains: The side chains, including the 6-methylheptan-2-yl group, are introduced through alkylation or acylation reactions.
Formation of the carbamate group: This is typically done by reacting an amine with a chloroformate or carbamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts to improve reaction efficiency and the development of purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups and the carbamate nitrogen.
Reduction: Reduction reactions can occur at the carbonyl group of the carbamate, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include primary or secondary amines.
Substitution: Products include substituted carbamates or amides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. Potential targets include enzymes, receptors, and ion channels. The compound’s structure suggests it could interact with hydrophobic pockets in proteins, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
- [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,6S)-6-Hydroxy-7-methyl-3-octen-2-yl]-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol]
- [(3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5,6-Dimethylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene]
Uniqueness
The unique combination of the cyclopenta[a]phenanthrene core and the carbamate group, along with the specific stereochemistry, distinguishes this compound from similar molecules. Its potential biological activity and applications in various fields make it a compound of interest for further research.
Properties
Molecular Formula |
C36H66N8O2 |
---|---|
Molecular Weight |
643.0 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[bis[2-(diaminomethylideneamino)ethyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C36H66N8O2/c1-24(2)7-6-8-25(3)29-11-12-30-28-10-9-26-23-27(13-15-35(26,4)31(28)14-16-36(29,30)5)46-34(45)43-19-22-44(20-17-41-32(37)38)21-18-42-33(39)40/h9,24-25,27-31H,6-8,10-23H2,1-5H3,(H,43,45)(H4,37,38,41)(H4,39,40,42)/t25-,27+,28+,29-,30+,31+,35+,36-/m1/s1 |
InChI Key |
BGHATIWKQCWBFS-UAHAEOCMSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(CCN=C(N)N)CCN=C(N)N)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(CCN=C(N)N)CCN=C(N)N)C)C |
Origin of Product |
United States |
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